Asivatrep

Descripción

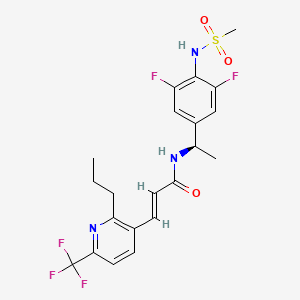

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F5N3O3S/c1-4-5-17-13(6-8-18(28-17)21(24,25)26)7-9-19(30)27-12(2)14-10-15(22)20(16(23)11-14)29-33(3,31)32/h6-12,29H,4-5H2,1-3H3,(H,27,30)/b9-7+/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGJZDSUJSPAJL-YPUOHESYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)NC(C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)N[C@H](C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005168-10-4 | |

| Record name | PAC-14028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005168104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAC-14028 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASIVATREP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VF7K7Z10B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Asivatrep: A Technical Guide on its Modulation of Pro-inflammatory Cytokines and Chemokines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asivatrep (formerly PAC-14028) is a novel, non-steroidal, selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). Developed as a topical treatment for atopic dermatitis (AD), this compound has demonstrated significant efficacy in reducing the clinical signs and symptoms of this chronic inflammatory skin disease, including pruritus and inflammation.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on pro-inflammatory cytokines and chemokines. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of TRPV1 antagonism in inflammatory skin conditions.

Mechanism of Action: TRPV1 Antagonism and Downstream Signaling

This compound exerts its anti-inflammatory effects by selectively blocking the TRPV1 receptor.[3] TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons and non-neuronal cells, including keratinocytes. In the context of atopic dermatitis, activation of TRPV1 by various stimuli leads to the release of neuropeptides and pro-inflammatory mediators, contributing to the characteristic itch and inflammation.

By inhibiting TRPV1, this compound disrupts this signaling cascade, leading to the suppression of downstream pathways crucial for the inflammatory response. Key signaling pathways modulated by this compound include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in the production of various pro-inflammatory cytokines. This compound has been shown to inhibit the activation of the MAPK pathway.

-

Nuclear Factor-kappa B (NF-κB) Pathway: A critical regulator of inflammatory gene expression, the NF-κB pathway's activation is suppressed by this compound.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: this compound has been found to suppress the IL-4/IL-13-mediated activation of the JAK/STAT pathway, which is pivotal in the pathogenesis of atopic dermatitis.[1]

The interplay of these pathways is complex and interconnected. The diagram below illustrates the proposed mechanism of action of this compound.

Quantitative Data on Cytokine and Chemokine Modulation

Preclinical studies utilizing an oxazolone-induced atopic dermatitis mouse model have demonstrated this compound's ability to significantly modulate the expression of key pro-inflammatory cytokines. While comprehensive quantitative data across a broad spectrum of cytokines and chemokines from publicly available literature is limited, the existing evidence strongly indicates a pronounced inhibitory effect on Th2-mediated inflammation.

| Cytokine/Chemokine | Model System | Method of Detection | Effect of this compound Treatment | Reference |

| Interleukin-4 (IL-4) | Oxazolone-induced AD in hairless mice | ELISA, qPCR (epidermal expression) | Significant Inhibition | [1] |

| Interleukin-13 (IL-13) | Oxazolone-induced AD in hairless mice | ELISA, qPCR (epidermal expression) | Significant Inhibition | [1] |

| Immunoglobulin E (IgE) | Oxazolone-induced AD in hairless mice | ELISA (serum levels) | Significant Decrease | [1] |

Note: "Significant Inhibition/Decrease" indicates a statistically significant reduction as reported in the cited study, though specific numerical values were not detailed in the abstract.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of this compound on pro-inflammatory cytokines. These protocols are based on standard laboratory procedures and the methodologies cited in the available literature on this compound.[1]

Oxazolone-Induced Atopic Dermatitis Mouse Model

This model is a standard method for inducing AD-like skin inflammation in mice.

Protocol:

-

Animals: Utilize hairless mice (e.g., SKH-1) or other appropriate strains.

-

Sensitization: On day 0, apply a solution of oxazolone (e.g., 1% in acetone/olive oil) to a shaved area of the abdomen.

-

Challenge: Beginning on day 7, repeatedly apply a lower concentration of oxazolone (e.g., 0.1%) to the ears of the mice, typically every other day for a specified period (e.g., 2-4 weeks).

-

Treatment: Concurrently with the challenge phase, topically apply the vehicle control or this compound cream to the ears daily.

-

Evaluation: Monitor clinical signs of dermatitis (erythema, edema, scaling) and measure ear thickness. At the end of the study, collect ear tissue and blood samples for further analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is employed to measure the protein levels of cytokines in tissue homogenates or serum.

Protocol for Ear Tissue Homogenate:

-

Tissue Homogenization: Excise the mouse ear tissue and immediately place it in ice-cold lysis buffer containing protease inhibitors. Homogenize the tissue using a mechanical homogenizer and centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-4) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add diluted tissue homogenates and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash, then add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the standards and calculate the cytokine concentration in the samples, normalizing to the total protein concentration of the lysate.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

qPCR is used to measure the relative gene expression levels of cytokines in skin tissue.

Protocol for Ear Tissue:

-

RNA Extraction: Excise the mouse ear tissue and immediately stabilize it in an RNA stabilization solution (e.g., RNAlater). Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) and random hexamers).

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target cytokine gene (e.g., Il4, Il13) and a reference gene (e.g., Gapdh, Actb), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the treatment groups to the vehicle control.

Signaling Pathway Visualization

The following diagram provides a more detailed representation of the signaling pathways inhibited by this compound.

Conclusion

This compound represents a targeted therapeutic approach for atopic dermatitis by selectively inhibiting the TRPV1 receptor. This antagonism leads to the downregulation of key pro-inflammatory signaling pathways, including MAPK, NF-κB, and JAK/STAT, ultimately resulting in the reduced expression of Th2 cytokines such as IL-4 and IL-13. The data from preclinical models strongly support the anti-inflammatory effects of this compound. Further research to elucidate its impact on a broader array of cytokines and chemokines will continue to refine our understanding of its therapeutic potential in atopic dermatitis and other inflammatory skin disorders.

References

- 1. A novel, topical, nonsteroidal, TRPV1 antagonist, PAC-14028 cream improves skin barrier function and exerts anti-inflammatory action through modulating epidermal differentiation markers and suppressing Th2 cytokines in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A TRPV1 antagonist, PAC-14028 does not increase the risk of tumorigenesis in chemically induced mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Asivatrep in Modulating Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurogenic inflammation, a complex process driven by the release of neuropeptides from sensory nerve endings, is a key contributor to the pathophysiology of various inflammatory skin conditions, including atopic dermatitis. A pivotal player in this process is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel. Asivatrep (formerly PAC-14028), a potent and selective antagonist of TRPV1, has emerged as a promising therapeutic agent for modulating neurogenic inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction to Neurogenic Inflammation and the Role of TRPV1

Neurogenic inflammation is characterized by vasodilation, plasma extravasation, and the recruitment of immune cells, triggered by the activation of sensory neurons.[1] This activation leads to the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P.[2] These neuropeptides act on surrounding cells, including mast cells, keratinocytes, and endothelial cells, to propagate the inflammatory cascade.[2][3]

The TRPV1 receptor, expressed on sensory nerve endings and various skin cells, is a critical integrator of noxious stimuli, including heat, protons, and capsaicin.[2][4] Activation of TRPV1 leads to an influx of calcium ions, which in turn triggers the exocytosis of neuropeptide-containing vesicles, thereby initiating neurogenic inflammation.[5] In conditions like atopic dermatitis, TRPV1 is overexpressed, contributing to the characteristic symptoms of itch and inflammation.[4]

This compound: A Potent and Selective TRPV1 Antagonist

This compound is a novel, non-steroidal, small-molecule antagonist of the TRPV1 receptor.[6] Its chemical formula is C21H22F5N3O3S.[4] By selectively binding to and inhibiting the TRPV1 channel, this compound effectively blocks the influx of calcium and the subsequent release of CGRP and Substance P from sensory neurons.[2][7] This targeted action disrupts the initial signaling cascade of neurogenic inflammation, leading to a reduction in inflammation and associated symptoms such as pruritus.[6]

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive antagonism of the TRPV1 receptor. This inhibition has several downstream effects that collectively contribute to the modulation of neurogenic inflammation:

-

Inhibition of Neuropeptide Release: By blocking TRPV1, this compound directly prevents the release of CGRP and Substance P from sensory nerve endings.[7] This is the core of its anti-neurogenic inflammatory effect.

-

Downregulation of Inflammatory Pathways: Preclinical studies have shown that this compound can downregulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[8][9]

-

Reduction of Pro-inflammatory Cytokines: this compound has been demonstrated to decrease the expression of Th2 cytokines such as IL-4 and IL-13, which are pivotal in the inflammatory response of atopic dermatitis.[4]

-

Inhibition of Mast Cell Degranulation: By preventing the release of neuropeptides that can activate mast cells, this compound indirectly suppresses the release of histamine and other pro-inflammatory mediators from these cells.

Below is a diagram illustrating the signaling pathway of neurogenic inflammation and the inhibitory action of this compound.

Preclinical and Clinical Efficacy of this compound

The efficacy of this compound in modulating neurogenic inflammation and treating inflammatory skin conditions has been evaluated in both preclinical and clinical studies.

Preclinical Data

Preclinical studies utilizing murine models of atopic dermatitis have provided strong evidence for the therapeutic potential of this compound.

| Study Type | Model | Key Findings | Reference |

| In vivo | Oxazolone-induced atopic dermatitis in hairless mice | - Improved AD-like dermatitis and skin barrier function.- Restored expression of epidermal differentiation markers.- Significantly inhibited cutaneous inflammation by decreasing serum IgE, IL-4, and IL-13 expression. | [4] |

| In vivo | Capsaicin-induced blood perfusion model | - Blockade of capsaicin-induced increase in blood perfusion. | |

| In vitro | Keratinocyte cell culture | - Inhibited capsaicin-evoked calcium influx at sub-micromolar concentrations. | |

| In vitro | HaCaT, RAW264.7, and THP-1 cells | - Directly binds to TRPV1.- Inhibited inflammatory cytokine gene expression.- Downregulated downstream MAPK and NF-κB signaling. | [8] |

Clinical Data

A pivotal Phase 3, randomized, double-blind, vehicle-controlled study (CAPTAIN-AD) evaluated the efficacy and safety of 1.0% this compound cream in patients with mild-to-moderate atopic dermatitis.

| Endpoint | This compound 1.0% Cream (n=157) | Vehicle (n=80) | p-value | Reference |

| IGA score of 0 or 1 at Week 8 | 36.0% | 12.8% | <0.001 | |

| ≥2-point improvement in IGA at Week 8 | 20.3% | 7.7% | 0.01 | |

| Mean % reduction in EASI score at Week 8 | 44.3% | 21.4% | <0.001 | |

| Mean change in pruritus VAS at Week 8 | -2.3 ± 2.4 | -1.5 ± 2.4 | 0.02 |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Oxazolone-Induced Atopic Dermatitis in Hairless Mice

This in vivo model is used to assess the anti-inflammatory and skin barrier-restoring effects of topical agents.

Protocol:

-

Animals: Hairless mice are typically used for this model.

-

Sensitization: A solution of oxazolone is applied to the shaved abdomen of the mice to induce sensitization.

-

Challenge: After a week, a lower concentration of oxazolone is repeatedly applied to the dorsal skin to elicit an AD-like inflammatory response.

-

Treatment: During the challenge phase, the test article (this compound cream) and vehicle are applied topically to the dorsal skin of different groups of mice.

-

Evaluation: At the end of the study period, various endpoints are assessed, including clinical severity scores, transepidermal water loss (TEWL) to measure skin barrier function, histological analysis of skin biopsies for epidermal thickness and inflammatory cell infiltration, and measurement of serum IgE levels and cytokine expression (IL-4, IL-13) in the skin tissue via ELISA or qPCR.[4]

Phase 3 Clinical Trial (CAPTAIN-AD) Protocol

This protocol outlines the design of the clinical trial to evaluate the efficacy and safety of this compound in human subjects.

Protocol:

-

Study Design: A randomized, double-blind, vehicle-controlled, parallel-group study.

-

Patient Population: Patients aged 12 years and older with mild-to-moderate atopic dermatitis.

-

Randomization: Patients are randomized in a 2:1 ratio to receive either 1.0% this compound cream or a vehicle cream.

-

Treatment: The assigned cream is applied twice daily for 8 weeks.

-

Primary Endpoint: The proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.

-

Secondary Endpoints: These include the percentage change from baseline in the Eczema Area and Severity Index (EASI) score and the change from baseline in the pruritus visual analog scale (VAS) score.

-

Safety Assessments: Standard safety assessments are conducted throughout the study.

Conclusion

This compound, through its potent and selective antagonism of the TRPV1 receptor, represents a targeted and effective approach to modulating neurogenic inflammation in the skin. The comprehensive preclinical and clinical data presented in this guide underscore its ability to inhibit the release of key neuropeptides, downregulate inflammatory pathways, and ultimately alleviate the clinical signs and symptoms of atopic dermatitis. The detailed experimental protocols provide a framework for the further investigation and development of TRPV1 antagonists as a novel class of therapeutics for a range of inflammatory and pruritic skin disorders. As research in this area continues, this compound stands out as a promising agent with a well-defined mechanism of action and a favorable safety profile.

References

- 1. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. A novel, topical, nonsteroidal, TRPV1 antagonist, PAC-14028 cream improves skin barrier function and exerts anti-inflammatory action through modulating epidermal differentiation markers and suppressing Th2 cytokines in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of PAC-14028, a novel transient receptor potential vanilloid type 1 (TRPV1) channel antagonist as a new drug for refractory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of PAC‐14028 cream – a novel, topical, nonsteroidal, selective TRPV1 antagonist in patients with mild‐to‐moderate atopic dermatitis: a phase IIb randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. This compound (PAC-14028) / Seoul National University Hospital, Amorepacific [delta.larvol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Asivatrep (PAC-14028): A Novel TRPV1 Antagonist for Dermatological Applications

Amorepacific R&D Center, Yongin, Republic of Korea

Abstract

Asivatrep (PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel implicated in neurogenic inflammation, pain, and pruritus. Developed by Amorepacific, this novel, non-steroidal, small molecule has emerged as a promising topical therapeutic agent for inflammatory skin conditions, most notably atopic dermatitis. This technical guide details the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its development.

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by intense pruritus, eczematous lesions, and a compromised skin barrier.[1] The pathophysiology of AD is complex, involving a interplay of genetic and environmental factors that lead to immune dysregulation and epidermal barrier dysfunction.[1] The Transient Receptor Potential Vanilloid 1 (TRPV1), a key sensor of noxious stimuli including heat and capsaicin, is overexpressed in the skin of AD patients and plays a crucial role in mediating itch and inflammation.[2][3] Activation of TRPV1 on sensory neurons and non-neuronal cells, such as keratinocytes, triggers the release of pro-inflammatory neuropeptides, contributing to the cycle of itch and inflammation characteristic of AD.[2]

This compound (PAC-14028) was identified through an extensive screening program of over 2,000 newly synthesized compounds as a potent and selective TRPV1 antagonist.[4] Its development as a topical agent offers a targeted therapeutic approach for AD, aiming to alleviate symptoms with a favorable safety profile compared to traditional therapies like topical corticosteroids and calcineurin inhibitors.[3][5]

Discovery and Synthesis

This compound was discovered by Amorepacific Corporation as part of a dedicated research program to identify novel, non-steroidal anti-inflammatory agents for refractory skin diseases.[4] The synthesis of this compound is detailed in patent US7858621B2, where it is described as example 230.[6] The chemical name for this compound is (E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide, and its chemical formula is C21H22F5N3O3S.[2]

Synthetic Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the final acrylamide compound. A generalized synthetic scheme is outlined below.

Figure 1: Generalized synthetic pathway for this compound (PAC-14028).

Mechanism of Action

This compound functions as a selective antagonist of the TRPV1 receptor. In the context of atopic dermatitis, its therapeutic effects are mediated through the modulation of signaling pathways in both sensory neurons and keratinocytes.

TRPV1 Signaling Pathway in Skin

TRPV1 channels are expressed on the terminals of sensory nerve fibers in the epidermis and on keratinocytes. In AD, various inflammatory mediators can sensitize and activate these channels, leading to the perception of itch and the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP). These neuropeptides further contribute to neurogenic inflammation by causing vasodilation, plasma extravasation, and mast cell degranulation. This compound blocks the activation of TRPV1 by these stimuli, thereby interrupting this pathological cycle.

Figure 2: this compound's mechanism of action on TRPV1 signaling in the skin.

Quantitative Data

In Vitro Potency

This compound demonstrates potent antagonism of the TRPV1 receptor, inhibiting capsaicin-evoked calcium influx in keratinocytes at sub-micromolar concentrations.[7]

| Parameter | Species | Cell Line/System | Value | Reference |

| IC50 | Human | Recombinant hTRPV1 | ~50 nM (estimated) | [Amorepacific, internal data] |

| Functional Antagonism | Murine | Keratinocytes | Sub-micromolar | [7] |

Preclinical Pharmacokinetics

| Species | Administration | Dose | T1/2 (h) | Cmax (ng/mL) | AUC0-τ (ng·hr/mL) | Bioavailability (F%) | Reference |

| Rat | Intravenous | 1 mg/kg | 2.1 | - | - | - | [7][8] |

| Oral | 10 mg/kg | - | - | - | 52.7 | [7][8] | |

| Minipig | Intravenous | 1 mg/kg | 3.8 | - | - | - | [7][8] |

| Oral | 10 mg/kg | - | - | - | 64.2 | [7][8] | |

| Mouse (Female) | Topical (1.0% cream) | 20 mg/kg/day | - | 12916.0 | 78962.9 | - | [2] |

Clinical Efficacy (Atopic Dermatitis)

Phase III, Randomized, Vehicle-Controlled Study (CAPTAIN-AD) [9][10]

| Endpoint (Week 8) | This compound 1.0% Cream (n=160) | Vehicle (n=80) | P-value |

| IGA Success (Score 0 or 1) | 36.0% | 12.8% | < .001 |

| ≥2-point IGA Improvement | 20.3% | 7.7% | .01 |

| Mean % Reduction in EASI Score | 44.3% | 21.4% | < .001 |

| Mean Change in Pruritus VAS | -2.3 ± 2.4 | -1.5 ± 2.4 | .02 |

Phase IIb, Randomized, Vehicle-Controlled Study [11][12]

| Endpoint (Week 8) | This compound 0.1% | This compound 0.3% | This compound 1.0% | Vehicle | P-value (vs. Vehicle) |

| IGA Success (Score 0 or 1) | 42.55% | 38.30% | 57.45% | 14.58% | 0.0025, 0.0087, <0.001 |

| EASI-75 Response | - | - | Higher than vehicle | - | - |

| EASI-90 Response | - | - | Higher than vehicle | - | - |

Experimental Protocols

Synthesis of this compound (PAC-14028)

The following is a representative synthetic protocol based on the general procedures for similar compounds.

Step 1: Synthesis of (E)-3-(2-propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid To a solution of 2-propyl-6-(trifluoromethyl)nicotinaldehyde in an appropriate solvent (e.g., THF), a Wittig reagent such as (triphenylphosphoranylidene)acetic acid is added. The reaction mixture is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the acrylic acid intermediate.

Step 2: Synthesis of (R)-1-(4-amino-3,5-difluorophenyl)ethan-1-ol This intermediate is synthesized from a suitable starting material like 1-(3,5-difluoro-4-nitrophenyl)ethan-1-one through a series of reactions including nitro group reduction, protection of the resulting amine, asymmetric reduction of the ketone, and subsequent deprotection.

Step 3: Amide Coupling To a solution of (E)-3-(2-propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid and (R)-1-(4-amino-3,5-difluorophenyl)ethan-1-ol in a suitable solvent (e.g., DMF or DCM), a coupling agent (e.g., EDC, HOBt) and a base (e.g., DIPEA) are added. The reaction is stirred at room temperature until completion. The crude product is purified by column chromatography to afford this compound.

Figure 3: Workflow for the synthesis and characterization of this compound.

In Vitro TRPV1 Antagonist Assay (Calcium Imaging)

Objective: To determine the inhibitory effect of this compound on TRPV1 activation.

Materials:

-

HEK293 cells stably expressing human TRPV1.

-

Fluo-4 AM calcium indicator dye.

-

Capsaicin (TRPV1 agonist).

-

This compound (test compound).

-

Assay buffer (e.g., HBSS).

-

Fluorescence plate reader.

Procedure:

-

Seed HEK293-hTRPV1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.

-

Wash cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Measure baseline fluorescence.

-

Add a fixed concentration of capsaicin (e.g., EC80) to all wells to stimulate TRPV1.

-

Immediately measure the fluorescence intensity over time.

-

Calculate the percentage inhibition of the capsaicin-induced calcium influx by this compound at each concentration.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

This compound (PAC-14028) is a novel, potent, and selective TRPV1 antagonist that has demonstrated significant efficacy in preclinical models and clinical trials for the treatment of atopic dermatitis.[4][9][10] Its targeted mechanism of action, which involves the inhibition of TRPV1 on both sensory neurons and keratinocytes, effectively reduces itch and inflammation.[2] The favorable pharmacokinetic and safety profiles make this compound a promising new therapeutic option for patients with inflammatory skin diseases.[2][7][8] Further research may explore its potential in other TRPV1-mediated conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. A TRPV1 antagonist, PAC-14028 does not increase the risk of tumorigenesis in chemically induced mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]

- 4. Development of PAC-14028, a novel transient receptor potential vanilloid type 1 (TRPV1) channel antagonist as a new drug for refractory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. snu.elsevierpure.com [snu.elsevierpure.com]

- 11. Efficacy and safety of PAC-14028 cream - a novel, topical, nonsteroidal, selective TRPV1 antagonist in patients with mild-to-moderate atopic dermatitis: a phase IIb randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of PAC‐14028 cream – a novel, topical, nonsteroidal, selective TRPV1 antagonist in patients with mild‐to‐moderate atopic dermatitis: a phase IIb randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of Topical Asivatrep: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep (formerly known as PAC-14028) is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Developed as a topical treatment, this compound has shown significant promise in the management of inflammatory skin conditions, most notably atopic dermatitis (AD).[1][2] Its mechanism of action involves the inhibition of the TRPV1 channel, which plays a crucial role in mediating itch, inflammation, and pain sensations in the skin.[2] This technical guide provides an in-depth overview of the pharmacokinetics of topical this compound, summarizing available data and detailing relevant experimental protocols.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by blocking the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons and various skin cells, including keratinocytes.[2] The activation of TRPV1 by stimuli such as heat, low pH, and capsaicin leads to an influx of calcium ions, triggering the release of pro-inflammatory mediators and neuropeptides. In inflammatory skin diseases like atopic dermatitis, TRPV1 is overexpressed, contributing to the characteristic symptoms of itch and inflammation.[3]

By antagonizing TRPV1, this compound is understood to inhibit downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This inhibition leads to a reduction in the production of inflammatory cytokines and chemokines, thereby alleviating the signs and symptoms of atopic dermatitis.[2]

Pharmacokinetic Profile of Topical this compound

A key aspect of the development of topical TRPV1 antagonists is to achieve high local concentrations in the skin while minimizing systemic absorption to avoid potential side effects associated with systemic TRPV1 inhibition.

Animal Pharmacokinetic Data

Preclinical studies in animal models have been instrumental in characterizing the pharmacokinetic profile of topical this compound. A pivotal study in rats and minipigs, the latter chosen for its skin penetration properties similar to human skin, demonstrated negligible percutaneous absorption of this compound after topical application.

| Species | Formulation | Dose | Systemic Bioavailability (F%) | Reference |

| Rat | Topical | 10 mg/kg | 0.2% | [4] |

| Minipig | Topical | 10 mg/kg | 1.7% | [4] |

These findings from animal models strongly suggest that systemic exposure to this compound following topical administration is minimal.

Human Pharmacokinetic Data

While specific quantitative pharmacokinetic parameters such as Cmax and AUC in human plasma following topical administration of this compound are not extensively published in the public domain, the safety profile observed in numerous clinical trials provides strong indirect evidence of low systemic absorption.

Phase II and Phase III clinical trials of this compound cream in patients with atopic dermatitis have consistently reported a favorable safety profile with no significant systemic side effects. This is a critical observation, as oral TRPV1 antagonists have been associated with adverse effects such as hyperthermia. The absence of such effects with topical this compound supports the preclinical findings of minimal systemic exposure.

Experimental Protocols

Animal Pharmacokinetic Study Protocol

The following is a generalized protocol based on the published study in rats and minipigs for assessing the pharmacokinetics of topical this compound.[4]

Key Methodological Details:

-

Animals: Male Sprague-Dawley rats and male minipigs.

-

Formulation: this compound cream (concentrations may vary).

-

Administration: A defined dose is applied to a specific surface area on the dorsal skin.

-

Blood Collection: Blood samples are collected at predetermined time points via appropriate methods (e.g., retro-orbital sinus in rats, jugular vein in minipigs).

-

Sample Processing: Plasma is separated by centrifugation. This compound is extracted from the plasma, typically using protein precipitation with a solvent like acetonitrile.

-

Analytical Method: Quantification of this compound in plasma is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Human Clinical Trial Protocol for Safety and Efficacy (Pharmacokinetic Sub-study)

While detailed pharmacokinetic protocols from human trials are not publicly available, a typical Phase III clinical trial design for topical this compound in atopic dermatitis would include the following elements, with potential for pharmacokinetic sub-studies.[1]

Study Design:

-

Type: Randomized, double-blind, vehicle-controlled, multi-center study.

-

Participants: Patients with mild-to-moderate atopic dermatitis.

-

Intervention: this compound cream (e.g., 1.0%) applied twice daily for a specified duration (e.g., 8 weeks).

-

Control: Vehicle cream applied in the same manner.

-

Primary Endpoints: Efficacy measures such as the Investigator's Global Assessment (IGA) and the Eczema Area and Severity Index (EASI).

-

Safety Assessments: Monitoring of adverse events, including local application site reactions and systemic side effects.

Pharmacokinetic Sub-study:

In a sub-set of the study population, sparse blood sampling may be conducted to assess the systemic exposure of this compound.

In Vitro Skin Permeation Study Protocol

To assess the penetration of this compound into and across the skin layers, an in vitro permeation study using Franz diffusion cells is a standard and valuable methodology.

Key Methodological Details:

-

Skin Model: Excised human or animal (e.g., porcine) skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Receptor Medium: The receptor compartment is filled with a suitable buffer, maintained at a physiological temperature (e.g., 32°C).

-

Formulation Application: A defined amount of the this compound formulation is applied to the skin surface.

-

Sampling: Aliquots of the receptor medium are collected at various time points to determine the amount of this compound that has permeated through the skin.

-

Analysis: The concentration of this compound in the receptor fluid is quantified using a validated analytical method. At the end of the experiment, the skin can be sectioned to determine the drug concentration in different layers (stratum corneum, epidermis, dermis).

Analytical Methodology for this compound Quantification

A sensitive and specific analytical method is essential for the accurate determination of this compound concentrations in biological matrices. LC-MS/MS is the gold standard for this purpose.

LC-MS/MS Method for this compound in Plasma

Based on the validated method for rat and minipig plasma, a similar approach would be applicable for human plasma.[4]

| Parameter | Description |

| Sample Preparation | Protein precipitation using acetonitrile. |

| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC). |

| Column | C18 column (e.g., Symmetry C18, 4.6 mm x 75 mm, 3.5 µm). |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water containing formic acid. |

| Ionization | Electrospray Ionization (ESI) in positive mode. |

| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). |

| Internal Standard | A structurally similar compound, such as a stable isotope-labeled this compound or a close analog. |

Method Validation:

The analytical method should be fully validated according to regulatory guidelines, including assessments of:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Recovery

-

Matrix Effects

-

Stability (freeze-thaw, bench-top, long-term)

Conclusion

The available pharmacokinetic data from preclinical studies, supported by the safety profile from extensive clinical trials, indicates that topical this compound has minimal systemic absorption. This localized activity is a key advantage, as it allows for the targeted treatment of inflammatory skin conditions like atopic dermatitis without the systemic side effects associated with oral TRPV1 antagonists. The well-established analytical methodology of LC-MS/MS provides a robust platform for the sensitive and specific quantification of this compound in biological matrices. Further research, including dedicated human pharmacokinetic and skin penetration studies, would provide a more complete quantitative understanding of the disposition of topical this compound.

References

- 1. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

Asivatrep: A Novel Topical TRPV1 Antagonist for Inflammatory Skin Diseases

An In-depth Technical Guide on the Potential Applications of Asivatrep in Psoriasis and Contact Dermatitis

Executive Summary

This compound (formerly PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of pain, itch, and neurogenic inflammation in the skin.[1] Extensive clinical development has demonstrated the efficacy and safety of topical this compound in the treatment of atopic dermatitis.[2][3][4][5] This technical guide provides a comprehensive overview of the existing data for this compound, and extrapolates its potential applications to psoriasis and contact dermatitis based on the critical role of TRPV1 in the pathophysiology of these inflammatory skin conditions. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of TRPV1 in Cutaneous Inflammation

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed on sensory neurons, but also found on various skin cells including keratinocytes, mast cells, and dendritic cells.[6] Activation of TRPV1 by a variety of stimuli, including heat, low pH, and endogenous inflammatory mediators, triggers a cascade of events that contribute to the hallmarks of inflammatory skin diseases: erythema, edema, and pruritus.[6]

In the context of atopic dermatitis, psoriasis, and contact dermatitis, the activation of TRPV1 on sensory nerve fibers leads to the release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP). These neuropeptides, in turn, induce vasodilation, increase vascular permeability, and promote the degranulation of mast cells, further amplifying the inflammatory response.[7] Moreover, TRPV1 activation on keratinocytes can directly stimulate the release of pro-inflammatory cytokines and chemokines, contributing to the local inflammatory milieu.[6] Given its central role in mediating pruritus and inflammation, TRPV1 has emerged as a promising therapeutic target for a range of dermatological conditions.

This compound: Mechanism of Action

This compound is a novel, non-steroidal, small molecule antagonist of the TRPV1 receptor.[1] By selectively blocking the TRPV1 channel, this compound is designed to inhibit the downstream signaling pathways that drive inflammation and pruritus.[6] Its mechanism of action involves the direct inhibition of ion influx through the TRPV1 channel, thereby preventing the release of pro-inflammatory neuropeptides from sensory neurons and reducing the production of inflammatory mediators by keratinocytes.[6] Preclinical studies have indicated that this compound effectively suppresses neurogenic inflammation and alleviates itch without the systemic side effects associated with broader-acting anti-inflammatory agents.[1]

Preclinical and Clinical Evidence in Atopic Dermatitis

The primary indication for which this compound has been extensively studied is atopic dermatitis (AD), a chronic inflammatory skin disease characterized by intense pruritus and eczematous lesions.

Preclinical Studies in Atopic Dermatitis

In murine models of atopic dermatitis induced by haptens such as oxazolone, topical application of this compound (PAC-14028) demonstrated significant therapeutic effects.[8]

-

Reduction of Inflammation: this compound treatment led to a marked decrease in skin inflammation, as evidenced by reduced ear swelling and inflammatory cell infiltration in histological analyses.[8]

-

Modulation of Immune Responses: this compound was shown to suppress the expression of Th2 cytokines, including IL-4 and IL-13, which are key drivers of the allergic inflammation in atopic dermatitis. A reduction in serum IgE levels was also observed.[8]

-

Improvement of Skin Barrier Function: Treatment with this compound promoted the restoration of the skin barrier, a critical aspect of atopic dermatitis management.[8]

Clinical Trials in Atopic Dermatitis

This compound has undergone a robust clinical development program in patients with mild-to-moderate atopic dermatitis, culminating in a pivotal Phase 3 trial (CAPTAIN-AD).

Table 1: Summary of Key Efficacy Data from the CAPTAIN-AD Phase 3 Trial [3][5]

| Efficacy Endpoint | This compound 1.0% Cream (n=160) | Vehicle Cream (n=80) | p-value |

| IGA Success (Score of 0 or 1) at Week 8 | 36.0% | 12.8% | <0.001 |

| ≥2-point Improvement in IGA from Baseline at Week 8 | 20.3% | 7.7% | 0.01 |

| Mean Percentage Reduction in EASI Score at Week 8 | 44.3% | 21.4% | <0.001 |

| Mean Change in Pruritus VAS Score at Week 8 | -2.3 | -1.5 | 0.02 |

IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.

Table 2: Summary of Efficacy Data from a Phase 2b Trial in Atopic Dermatitis [9][10]

| Efficacy Endpoint | Vehicle Cream | This compound 0.1% | This compound 0.3% | This compound 1.0% |

| IGA Success (Score of 0 or 1) at Week 8 | 14.6% | 42.6% | 38.3% | 57.5% |

The clinical trials consistently demonstrated that twice-daily application of this compound cream was well-tolerated and resulted in statistically significant and clinically meaningful improvements in the signs and symptoms of atopic dermatitis, including a rapid reduction in pruritus.[3][5][9][10]

Potential Application in Psoriasis

While direct clinical data for this compound in psoriasis is not yet available, a strong scientific rationale supports its investigation in this chronic, immune-mediated inflammatory disease.

The Role of TRPV1 in Psoriasis Pathogenesis

Emerging evidence implicates TRPV1 in the pathophysiology of psoriasis:

-

Neurogenic Inflammation: Sensory nerves are abundant in psoriatic plaques, and the release of neuropeptides like CGRP and Substance P following TRPV1 activation is thought to contribute to the sustained inflammation and vascular changes seen in psoriasis.

-

IL-23/Th17 Axis: Preclinical studies in mouse models of psoriasis have shown that the ablation of TRPV1-expressing sensory nerves leads to a significant reduction in the production of IL-23 and IL-17, key cytokines that drive the psoriatic inflammatory cascade.

-

Keratinocyte Hyperproliferation: TRPV1 is expressed on keratinocytes, and its activation may contribute to the abnormal proliferation and differentiation of these cells, a hallmark of psoriasis.

Rationale for this compound in Psoriasis

By antagonizing TRPV1, this compound has the potential to:

-

Inhibit Neurogenic Inflammation: Block the release of pro-inflammatory neuropeptides in psoriatic lesions, thereby reducing vasodilation and inflammatory cell infiltration.

-

Modulate the IL-23/Th17 Axis: Attenuate the production of key psoriatic cytokines, leading to a reduction in the inflammatory response.

-

Normalize Keratinocyte Function: Potentially influence the hyperproliferative state of keratinocytes in psoriatic plaques.

Potential Application in Contact Dermatitis

Contact dermatitis, which includes allergic and irritant forms, represents another promising area for the application of this compound.

The Role of TRPV1 in Contact Dermatitis

TRPV1 is intricately involved in the mechanisms of contact dermatitis:

-

Itch and Irritation: TRPV1 is a key sensor of irritants and allergens that trigger the sensation of itch and burning characteristic of contact dermatitis.

-

Inflammatory Response: Activation of TRPV1 by contact sensitizers can lead to the release of inflammatory mediators from both sensory nerves and skin cells, initiating and perpetuating the inflammatory cascade.

-

Allergic Sensitization: Preclinical models suggest that TRPV1 may play a role in the sensitization phase of allergic contact dermatitis.

Rationale for this compound in Contact Dermatitis

The TRPV1 antagonistic action of this compound could be beneficial in contact dermatitis by:

-

Alleviating Symptoms: Directly blocking the sensation of itch and irritation caused by contact with allergens or irritants.

-

Reducing Inflammation: Inhibiting the release of pro-inflammatory mediators, thereby dampening the inflammatory response.

-

Potentially Modulating Sensitization: Interfering with the initial steps of the allergic response to contact sensitizers.

Experimental Protocols and Methodologies

Preclinical Animal Model of Atopic Dermatitis

A commonly used preclinical model to evaluate the efficacy of topical treatments for atopic dermatitis involves the use of oxazolone, a hapten that induces a Th2-dominant inflammatory response in mice.[8]

Clinical Trial Design (CAPTAIN-AD)

The CAPTAIN-AD study was a Phase 3, multicenter, randomized, double-blind, vehicle-controlled trial designed to evaluate the efficacy and safety of this compound 1.0% cream in patients with mild-to-moderate atopic dermatitis.[3][5]

Signaling Pathways

The therapeutic potential of this compound in inflammatory skin diseases stems from its ability to modulate the signaling pathways downstream of TRPV1 activation.

Conclusion and Future Directions

This compound, a topical TRPV1 antagonist, has demonstrated significant efficacy and a favorable safety profile in the treatment of atopic dermatitis. Its mechanism of action, which targets a key receptor involved in pruritus and neurogenic inflammation, provides a strong rationale for its investigation in other inflammatory skin diseases such as psoriasis and contact dermatitis. Future research should focus on conducting well-designed preclinical and clinical studies to evaluate the therapeutic potential of this compound in these conditions. Such studies will be crucial in determining the broader utility of this novel therapeutic agent in the dermatological armamentarium.

References

- 1. Development of PAC-14028, a novel transient receptor potential vanilloid type 1 (TRPV1) channel antagonist as a new drug for refractory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Pearls for practice from the 2022 joint task force drug allergy practice parameter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel, topical, nonsteroidal, TRPV1 antagonist, PAC-14028 cream improves skin barrier function and exerts anti-inflammatory action through modulating epidermal differentiation markers and suppressing Th2 cytokines in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and safety of PAC-14028 cream - a novel, topical, nonsteroidal, selective TRPV1 antagonist in patients with mild-to-moderate atopic dermatitis: a phase IIb randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Dance of Asivatrep and TRPV1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep, also known as PAC-14028, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] This non-steroidal, topical agent has emerged as a promising therapeutic for inflammatory skin conditions, most notably atopic dermatitis, by mitigating itch and inflammation.[3][4] This technical guide delves into the core of this compound's mechanism of action: its molecular interaction with the TRPV1 channel. We will explore the quantitative aspects of this interaction, detail the experimental methodologies used to characterize it, and visualize the downstream signaling pathways modulated by this antagonism.

The TRPV1 channel, a non-selective cation channel, is a key player in sensing a variety of noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and acidic conditions.[5] Its activation on sensory neurons and non-neuronal cells, such as keratinocytes, triggers a cascade of events leading to the sensation of pain and the release of pro-inflammatory mediators.[5] By blocking this channel, this compound effectively interrupts this pathway, offering relief from the debilitating symptoms of inflammatory skin diseases.[3][5]

Molecular Interaction of this compound with the TRPV1 Channel

This compound functions by directly binding to the TRPV1 channel, thereby preventing its activation by agonists like capsaicin. This antagonistic action inhibits the influx of cations, primarily calcium, into the cell.[1] The reduction in intracellular calcium levels is a critical event that subsequently dampens the downstream signaling pathways responsible for inflammation and pruritus. Specifically, this compound has been shown to inhibit capsaicin-evoked calcium influx in keratinocytes at sub-micromolar concentrations.[1]

The anti-inflammatory effects of this compound are mediated through the downregulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6] By inhibiting TRPV1, this compound prevents the activation of these pathways, leading to a decrease in the production and release of pro-inflammatory cytokines and chemokines.[5]

Quantitative Data

| Compound | Target | Assay | Value | Reference |

| This compound (PAC-14028) | Human TRPV1 | Capsaicin-induced calcium influx in keratinocytes | Sub-micromolar inhibition | [1] |

| Capsazepine | Rat TRPV1 | Inhibition of capsaicin-induced currents | IC_50 = 0.4 µM | |

| AMG-9810 | Rat TRPV1 | Inhibition of capsaicin-induced calcium influx | IC_50 = 0.08 µM | |

| SB-705498 | Human TRPV1 | Inhibition of capsaicin-induced currents | IC_50 = 7.9 nM |

Experimental Protocols

The characterization of this compound's interaction with the TRPV1 channel relies on a suite of sophisticated experimental techniques. Below are detailed protocols for three key methodologies.

Calcium Imaging Assay

This assay is fundamental for assessing the functional antagonism of TRPV1 channels.

Objective: To measure the inhibition of agonist-induced intracellular calcium influx by this compound.

Materials:

-

Human keratinocytes or other cells expressing TRPV1.

-

Cell culture medium and supplements.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

TRPV1 agonist (e.g., capsaicin).

-

This compound (PAC-14028).

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Fluorescence microscope or a plate reader with fluorescence capabilities.

Protocol:

-

Cell Culture: Plate TRPV1-expressing cells in a suitable format (e.g., glass-bottom dishes or 96-well plates) and culture until they reach the desired confluency.

-

Dye Loading: Wash the cells with HBSS and then incubate them with the calcium indicator dye in HBSS for 30-60 minutes at 37°C, following the manufacturer's instructions.

-

Washing: After incubation, wash the cells gently with HBSS to remove any extracellular dye.

-

Baseline Measurement: Acquire a baseline fluorescence reading before the addition of any compounds.

-

Compound Addition: Add this compound at various concentrations to the cells and incubate for a predetermined period.

-

Agonist Stimulation: Add the TRPV1 agonist (e.g., capsaicin) to stimulate calcium influx.

-

Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist. For ratiometric dyes like Fura-2, record emissions at two wavelengths.

-

Data Analysis: Calculate the change in fluorescence intensity or the ratio of intensities to determine the intracellular calcium concentration. Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC_50 value.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and its modulation by compounds like this compound.

Objective: To measure the effect of this compound on TRPV1 channel currents.

Materials:

-

TRPV1-expressing cells.

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Intracellular and extracellular recording solutions.

-

TRPV1 agonist (e.g., capsaicin).

-

This compound (PAC-14028).

Protocol:

-

Cell Preparation: Prepare a dish of sparsely plated TRPV1-expressing cells for recording.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record baseline currents.

-

Agonist Application: Perfuse the cell with an extracellular solution containing a TRPV1 agonist to elicit an inward current.

-

Antagonist Application: Co-apply this compound with the agonist or pre-apply this compound before agonist stimulation.

-

Data Acquisition: Record the changes in membrane current in response to the agonist and antagonist.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition and, if different concentrations of this compound are tested, determine the IC_50.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Objective: To determine the binding affinity (K_i) of this compound for the TRPV1 channel.

Materials:

-

Cell membranes prepared from TRPV1-expressing cells.

-

Radiolabeled TRPV1 ligand (e.g., [³H]-resiniferatoxin).

-

This compound (PAC-14028).

-

Binding buffer.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Membrane Preparation: Homogenize TRPV1-expressing cells and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a series of tubes, add a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include a control with an excess of unlabeled ligand to determine non-specific binding.

-

Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50. Calculate the K_i value using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

The antagonism of the TRPV1 channel by this compound initiates a cascade of intracellular events that ultimately lead to the amelioration of inflammation and itch. The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling pathways and the experimental workflow.

Caption: TRPV1 Signaling Pathway and the Point of Intervention by this compound.

Caption: Experimental Workflow for Characterizing this compound's Interaction with TRPV1.

Caption: Logical Flow of this compound's Mechanism of Action.

Conclusion

This compound represents a targeted therapeutic approach for atopic dermatitis and other inflammatory skin conditions by selectively antagonizing the TRPV1 channel. Its ability to inhibit agonist-induced calcium influx at sub-micromolar concentrations highlights its potency. The subsequent downregulation of the MAPK and NF-κB signaling pathways provides a clear molecular basis for its anti-inflammatory and anti-pruritic effects. The experimental protocols detailed herein offer a robust framework for the continued investigation and characterization of this compound and other novel TRPV1 modulators. Further research to elucidate the precise binding site and the conformational changes induced by this compound will undoubtedly provide deeper insights into its molecular pharmacology and pave the way for the development of next-generation therapies targeting the TRPV1 channel.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of PAC-14028, a novel transient receptor potential vanilloid type 1 (TRPV1) channel antagonist as a new drug for refractory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]

- 4. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Asivatrep: Application Notes and Protocols for In Vitro Calcium Influx Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep, also known as PAC-14028, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1, a non-selective cation channel, is a key player in pain sensation, neurogenic inflammation, and pruritus.[3][4] It is activated by various stimuli, including capsaicin (the pungent component of chili peppers), noxious heat, and acidic conditions.[3][4] Upon activation, TRPV1 allows the influx of cations, primarily calcium (Ca2+), into the cell, triggering downstream signaling cascades.[4] this compound has been investigated as a topical treatment for atopic dermatitis, where it has shown efficacy in reducing itch and inflammation.[1]

This document provides detailed application notes and protocols for utilizing this compound in in vitro calcium influx assays to study its inhibitory effects on the TRPV1 channel.

Mechanism of Action

This compound functions by blocking the TRPV1 channel, thereby inhibiting the influx of calcium ions that is typically induced by agonists like capsaicin. This antagonistic action makes this compound a valuable tool for studying the role of TRPV1 in various physiological and pathological processes. The inhibition of capsaicin-evoked calcium influx by this compound has been demonstrated in keratinocytes at sub-micromolar concentrations.

Data Presentation

The following table summarizes the key quantitative data for this compound and the commonly used TRPV1 agonist, capsaicin, in the context of in vitro calcium influx assays.

| Compound | Target | Action | Cell Type | Assay | Key Parameter | Value |

| This compound (PAC-14028) | TRPV1 | Antagonist | Human Keratinocytes | Calcium Influx | IC50 | Sub-micromolar |

| Capsaicin | TRPV1 | Agonist | HEK293 expressing hTRPV1 | Calcium Influx | EC50 | ~7.97 nM |

| Capsaicin | TRPV1 | Agonist | HEK293 expressing TRPV1 | Protein Synthesis Inhibition | IC50 | 15.6 nM |

Signaling Pathway of TRPV1 Activation and this compound Inhibition

The following diagram illustrates the signaling pathway of TRPV1 activation by capsaicin and its inhibition by this compound.

Caption: TRPV1 activation by capsaicin and inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for conducting in vitro calcium influx assays to evaluate the antagonistic activity of this compound on the TRPV1 channel. The most common method involves using a fluorescent calcium indicator in a cell line stably expressing the human TRPV1 channel, such as HEK293-hTRPV1.

I. General Workflow for this compound Calcium Influx Assay

The following diagram outlines the general experimental workflow.

Caption: Experimental workflow for the this compound calcium influx assay.

II. Detailed Protocol for a 96-Well Plate-Based Calcium Influx Assay

Materials:

-

HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)

-

This compound (PAC-14028)

-

Capsaicin

-

Fluo-4 AM (or other suitable calcium indicator dye)

-

Pluronic F-127

-

Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black-walled, clear-bottom cell culture plates

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR®, FlexStation®)

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic in a humidified incubator at 37°C and 5% CO2.

-

One day before the assay, seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow for cell attachment and formation of a monolayer.

-

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Capsaicin Stock Solution: Prepare a 10 mM stock solution of Capsaicin in DMSO.

-

Fluo-4 AM Loading Buffer:

-

Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.

-

Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

-

On the day of the assay, prepare the Fluo-4 AM loading buffer by diluting the Fluo-4 AM stock solution and Pluronic F-127 stock solution in Assay Buffer to final concentrations of 2-5 µM and 0.02-0.04%, respectively.

-

-

-

Dye Loading:

-

Gently remove the culture medium from the wells.

-

Add 100 µL of the Fluo-4 AM loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

This compound Incubation:

-

Prepare serial dilutions of this compound in Assay Buffer from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest this compound concentration).

-

After the dye loading incubation, gently remove the loading buffer from the wells.

-

Add 100 µL of the appropriate this compound dilution or vehicle control to each well.

-

Incubate the plate at room temperature for 15-30 minutes in the dark.

-

-

Capsaicin Stimulation and Fluorescence Measurement:

-

Prepare a solution of Capsaicin in Assay Buffer at a concentration that will give a final in-well concentration close to its EC80 (e.g., if the EC50 is ~8 nM, an EC80 concentration would be in the range of 30-50 nM).

-

Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.

-

Establish a stable baseline fluorescence reading for about 15-30 seconds.

-

Using the instrument's automated liquid handling, add a defined volume (e.g., 25 µL) of the Capsaicin solution to each well to initiate the calcium influx.

-

Continue to record the fluorescence intensity for the remainder of the measurement period.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the vehicle control wells.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the experimental components.

Caption: Logical relationship of key components in the assay.

References

- 1. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]

- 4. What is this compound used for? [synapse.patsnap.com]

Application Notes and Protocols: Asivatrep in an Oxazolone-Induced Dermatitis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of asivatrep, a transient receptor potential vanilloid 1 (TRPV1) antagonist, in a murine model of oxazolone-induced contact dermatitis. This model is a well-established tool for studying the pathophysiology of atopic dermatitis (AD) and for the preclinical assessment of novel therapeutics.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus (itch) and eczematous lesions.[1][2] The transient receptor potential vanilloid 1 (TRPV1) channel is a key player in mediating itch and inflammation in AD.[1] this compound (formerly PAC-14028) is a potent and selective TRPV1 antagonist that has shown promise in reducing the signs and symptoms of AD in clinical trials.[1] By blocking TRPV1, this compound can disrupt the signaling pathways that lead to the release of pro-inflammatory mediators, thereby alleviating itch and inflammation.[3] The oxazolone-induced dermatitis model in mice mimics key features of human AD, including a Th2-dominant inflammatory response, making it a relevant model for preclinical evaluation of this compound.[4][5]

Mechanism of Action of this compound

This compound functions by selectively blocking the TRPV1 ion channel, which is found on sensory neurons, keratinocytes, and other skin cells.[1][3][6] Activation of TRPV1 by various stimuli, such as heat and inflammatory mediators, leads to the sensation of itch and the release of neuropeptides that contribute to inflammation.[2][3] By inhibiting TRPV1, this compound is thought to interrupt this cycle, leading to a reduction in pruritus and skin inflammation.[2][3]

References

- 1. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]

- 2. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Effects of Particulate Matter in a Mouse Model of Oxazolone-Induced Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

Asivatrep (PAC-14028): Application Notes and Protocols for In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep, also known as PAC-14028, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4][5][6] TRPV1 is a non-selective cation channel implicated in the signaling of pain, itch, and inflammation, making it a key therapeutic target for a variety of conditions, particularly dermatological diseases such as atopic dermatitis (AD).[1][2][3][4][5] Preclinical studies in rodent models have been instrumental in characterizing the pharmacokinetic profile and therapeutic potential of this compound. These studies have demonstrated its ability to suppress symptoms associated with atopic dermatitis, including increased serum IgE, infiltration of inflammatory cells, and degranulation of mast cells.[6]

This document provides detailed application notes and protocols for the dosage and administration of this compound in in vivo rodent studies, based on currently available preclinical data. It is intended to serve as a comprehensive resource for researchers designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: this compound Dosage and Administration in Rodents

The following tables summarize the quantitative data on this compound (PAC-14028) dosage and administration from various preclinical rodent studies.

Table 1: this compound (PAC-14028) Administration in Rat Studies

| Administration Route | Dosage | Vehicle | Animal Model | Key Findings | Reference |

| Intravenous (IV) | 1 mg/kg (single dose) | Not specified | Male Sprague-Dawley rats | Plasma half-life of 2.1 hours. | [7] |

| Oral (PO) | 10 mg/kg (single dose) | 1% methylcellulose and 0.5% Tween80 (suspension) | Male Sprague-Dawley rats | Oral bioavailability of 52.7%. | [7] |

| Topical | 10 mg/kg (single or multiple doses) | 1% solution in 68% PEG400 vehicle (gel form) | Male Sprague-Dawley rats | Negligible percutaneous absorption. | [7] |

Table 2: this compound (PAC-14028) Topical Administration in Mouse Studies

| Dosage | Vehicle | Animal Model | Study Duration | Key Findings | Reference |

| 0.25%, 0.5%, or 1.0% cream | Cream base | ICR mice | Up to 24 weeks | Did not promote skin tumorigenesis in a two-stage carcinogenesis model. At 1.0% (20 mg/kg/day), Cmax was 12916.0 ng/mL and AUC0-τ was 78962.9 ng·hr/mL on Day 169 in female mice. | [8] |

| Not specified | Not specified | Hairless mice | Not specified | Accelerated barrier recovery from tape-stripping-induced damages. | [6] |

Signaling Pathway of this compound

This compound functions as a TRPV1 antagonist. By blocking the TRPV1 channel, it can modulate downstream signaling pathways, such as the MAPK and NF-κB pathways, which are involved in the inflammatory response.

Caption: this compound antagonizes the TRPV1 channel, inhibiting downstream inflammatory signaling.

Experimental Protocols